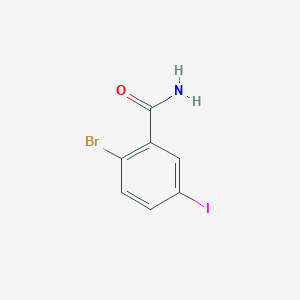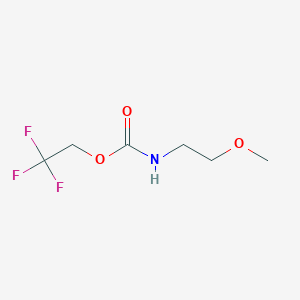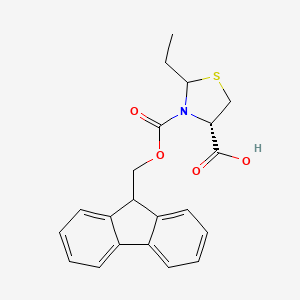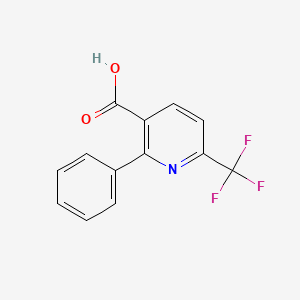
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Vue d'ensemble
Description
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid is a chemical compound that falls under the category of heterocyclic compounds . Heterocyclic compounds like quinazoline and quinazolinone have drawn significant attention due to their wide applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions as green efficient methodologies . An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid could be complex and varied. For instance, the compound 2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine was formed by a reaction involving a fluoro-substituted compound .Applications De Recherche Scientifique
Metalation and Functionalization
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid and its derivatives are utilized in the selective metalation and subsequent functionalization of pyridines and quinolines. Research has shown that these compounds can be metalated and carboxylated or otherwise functionalized at specific positions, leading to the preparation of various pyridinecarboxylic and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Synthesis of Coordination Compounds
The compound has been involved in the synthesis of coordination compounds. For instance, a study synthesized tetranuclear and trinuclear nickel(II) coordination compounds using a β-diketone-functionalized pyridinecarboxylate ligand, demonstrating significant magnetic properties (Hui et al., 2010).
Routes to Trifluoromethyl-Substituted Acids
In the field of organic chemistry, various strategies have been developed for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, which are essential in diverse chemical syntheses (Cottet et al., 2003).
Microwave-Assisted Synthesis
A study highlighted the efficient microwave-assisted synthesis of novel bis (trifluoromethyl) phenyl-triazole-pyridine hybrid analogues using 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid as a precursor. This research is significant in the synthesis of compounds with potential antibacterial and antifungal activities (Jha & Ramarao, 2017).
Synthesis of Furo[3,2-c]pyridine Derivatives
The compound has been used in the synthesis of various furo[3,2-c]pyridine derivatives, which are important in pharmaceutical and material sciences (Bradiaková et al., 2009).
Diels-Alder Reactions
It plays a role in Diels-Alder reactions, providing a pathway to functionalized (trifluoromethyl)benzenes and -pyridines, crucial in synthetic organic chemistry (Volle & Schlosser, 2002).
Novel Synthesis Routes
New routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, highlighting the versatility of the compound in creating pyridyl compounds that are key intermediates in various chemical syntheses (Kiss, Ferreira, & Learmonth, 2008).
Orientations Futures
The future directions for research on 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . Additionally, the development of more efficient and green synthetic methodologies could be a key area of focus .
Propriétés
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-6-9(12(18)19)11(17-10)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJKXXGVWEDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211060 | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
CAS RN |
149770-28-5 | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149770-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



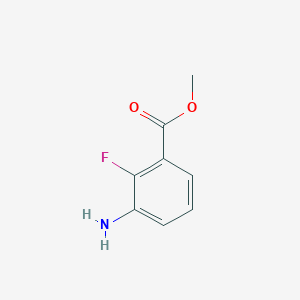
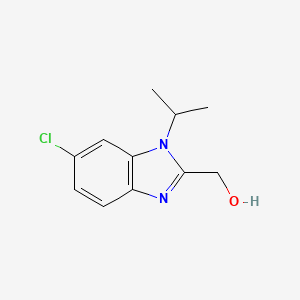
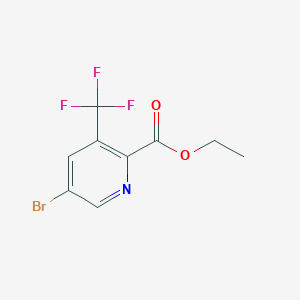

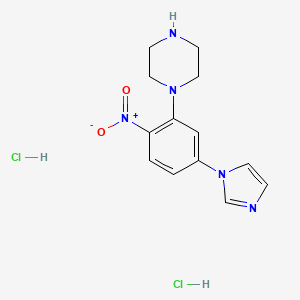
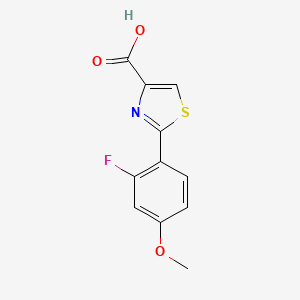
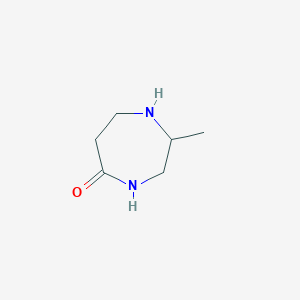
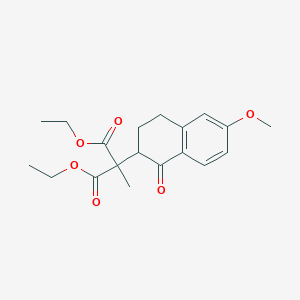
![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)

